

Physicochemical and Biological Profile of the JAK2 Inhibitor TG101209: A Technical Guide

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Compound of Interest

Compound Name: *TG101209 analog 1*

Cat. No.: *B15567989*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and key experimental protocols for the selective Janus Kinase 2 (JAK2) inhibitor, TG101209. As no specific public data exists for a "**TG101209 analog 1**," this document focuses on the well-characterized parent compound, serving as a foundational resource for research and development involving this class of molecules.

Core Physicochemical Properties

A summary of the essential physicochemical data for TG101209 is presented below, offering a snapshot of its chemical identity and solubility characteristics.

Property	Data
Chemical Name	N-tert-butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide[1]
Molecular Formula	C ₂₆ H ₃₅ N ₇ O ₂ S[2]
Molecular Weight	509.67 g/mol [2][3]
CAS Number	936091-14-4[1][4]
Appearance	Solid[1]
Melting Point	243°C[2]
Solubility	• ≥50 mg/mL in DMSO[5]• Insoluble in Water[1]• Insoluble in Ethanol[1]

Note: The hygroscopic nature of DMSO can impact solubility; it is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[3][5]

Mechanism of Action and Biological Activity

TG101209 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of JAK2.[3][5][6] It demonstrates significant selectivity for JAK2 over other kinases, although it also exhibits inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and the proto-oncogene RET.[3][4][6] Its primary mechanism of action is the disruption of the JAK/STAT signaling pathway, a critical cascade in cytokine-mediated cell signaling that is frequently dysregulated in hematological malignancies and other proliferative disorders.[7][8]

By inhibiting the kinase activity of JAK2, TG101209 prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3][7][9] This blockade abrogates the translocation of STAT dimers to the nucleus, thereby downregulating the expression of target genes essential for cell proliferation and survival, such as Bcl-xL and Cyclin D1.[8][9] Consequently, TG101209 induces cell cycle arrest and apoptosis in cell lines harboring activating mutations like JAK2V617F and MPLW515L/K.[2][6][8]

In Vitro Kinase Inhibitory Profile

The half-maximal inhibitory concentrations (IC₅₀) of TG101209 against a panel of kinases are detailed below.

Kinase Target	IC ₅₀ (nM)
JAK2	6[3][4][6]
RET	17[3][4][6]
FLT3	25[3][4][6]
JAK3	169[3][4][6]

Key Experimental Protocols

This section outlines standardized methodologies for the in vitro characterization of TG101209's biological effects.

In Vitro Kinase Inhibition Assay

This protocol measures the direct inhibitory effect of TG101209 on the enzymatic activity of a purified kinase.

Objective: To determine the IC₅₀ value of TG101209 against target kinases.

Methodology:

- Reaction Mixture Preparation:** In a microtiter plate, combine the recombinant kinase (e.g., JAK2, JAK3) with a suitable peptide substrate (100 µM) in a kinase reaction buffer (40 mM Tris pH 7.4, 50 mM MgCl₂, 800 µM EGTA, 350 µM Triton X-100, 2 µM β-mercaptoethanol). The quantity of kinase should be optimized to ensure the reaction remains in the linear range for the duration of the assay.
- Inhibitor Addition:** Add serial dilutions of TG101209 to the reaction wells.
- Reaction Initiation:** Start the reaction by adding ATP to a final concentration of 3 µM.

- Incubation: Incubate the plate for 60 minutes at room temperature.
- Signal Detection: Terminate the reaction and quantify the remaining ATP using a luminescence-based assay, such as the Kinase-Glo® kit. The luminescent signal is inversely proportional to kinase activity.
- Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.[\[3\]](#)

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of TG101209 on cell viability and proliferation.

Objective: To quantify the dose- and time-dependent cytotoxic effects of TG101209.

Methodology:

- Cell Seeding: Plate cells (e.g., HEL, Ba/F3-JAK2V617F) in a 96-well plate at a density of approximately 2×10^3 cells per well.[\[3\]](#)
- Compound Treatment: Treat the cells with a range of TG101209 concentrations for various durations (e.g., 24, 48, 72 hours).
- MTT Addition: Following treatment, add MTT reagent to each well and incubate for 4-6 hours, allowing viable cells to reduce the yellow tetrazolium salt to purple formazan crystals.[\[3\]](#)
- Solubilization: Dissolve the formazan crystals by adding a solubilization agent, such as DMSO.
- Absorbance Measurement: Read the absorbance at 450 nm, with a reference wavelength of 650 nm, using a microplate reader.[\[3\]](#)
- Data Analysis: Normalize the absorbance values to untreated controls to determine the percentage of cell viability and calculate IC₅₀ values.

Apoptosis Analysis by Flow Cytometry

This method quantifies the induction of apoptosis in cells treated with TG101209.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

- Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of TG101209 for a specified time (e.g., 48 hours).[\[7\]](#)[\[10\]](#)
- Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).
- Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI identifies cells with compromised membranes (late apoptotic/necrotic).[\[7\]](#)[\[10\]](#)

Cell Cycle Analysis

This protocol evaluates the effect of TG101209 on cell cycle progression.

Objective: To determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

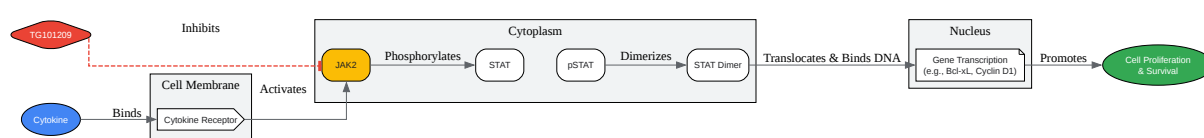
Methodology:

- Cell Treatment and Fixation: Treat cells with TG101209 for various time points (e.g., 6, 12, 24 hours), then harvest and fix the cells in ice-cold 70% ethanol.[\[8\]](#)
- Staining: Wash the fixed cells and stain the cellular DNA with a solution containing a fluorescent intercalating agent, such as Propidium Iodide, and RNase A to remove RNA.
- Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of the stained cells is directly proportional to the DNA content.
- Data Analysis: Deconvolute the resulting DNA content histograms to quantify the proportion of cells in each phase of the cell cycle.[\[8\]](#)

Visualized Signaling Pathways and Workflows

Graphical representations of the underlying biological pathways and experimental procedures enhance comprehension and application of this technical information.

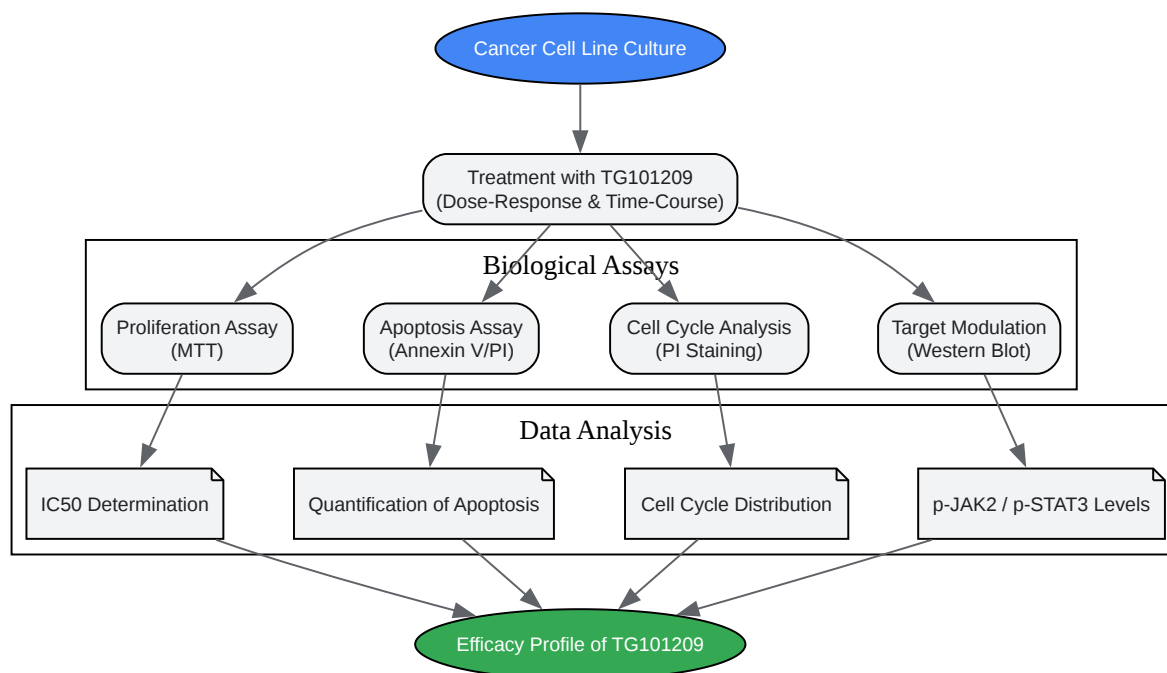
TG101209 Inhibition of the JAK/STAT Signaling Pathway



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Caption: TG101209 blocks the JAK/STAT pathway by inhibiting JAK2 kinase activity.

Standard In Vitro Experimental Workflow for TG101209



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Caption: Workflow for characterizing the in vitro activity of TG101209.

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References

- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]
- 6. TG101209, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The JAK2 inhibitor TG101209 exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TG101209, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cotreatment with panobinostat and JAK2 inhibitor TG101209 attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of the JAK2 inhibitor TG101209 against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]
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